molecular formula C18H24N2O3 B5549692 N-(2-cyano-4,5-diethoxyphenyl)cyclohexanecarboxamide

N-(2-cyano-4,5-diethoxyphenyl)cyclohexanecarboxamide

Cat. No. B5549692
M. Wt: 316.4 g/mol
InChI Key: DNJRUXJVQOYNIW-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • The synthesis of compounds similar to N-(2-cyano-4,5-diethoxyphenyl)cyclohexanecarboxamide typically involves multi-step chemical reactions. For instance, compounds like N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives are synthesized and characterized using elemental analyses, IR spectroscopy, and 1H-NMR spectroscopy (Özer et al., 2009).

Molecular Structure Analysis

  • The molecular structure of compounds related to N-(2-cyano-4,5-diethoxyphenyl)cyclohexanecarboxamide is often determined through X-ray diffraction studies. These studies reveal details such as crystal structures, conformation, and intramolecular interactions (Özer et al., 2009).

Chemical Reactions and Properties

  • The chemical reactions and properties of these compounds are influenced by their molecular structure. For example, the synthesis and characterization of N-(alky(aryl)carbamothioyl)cyclohexanecarboxamide derivatives and their metal complexes provide insights into their chemical reactivity and potential applications (Ozer et al., 2009).

Physical Properties Analysis

  • The physical properties such as solubility, thermal stability, and film-forming ability of related compounds, like polyamides based on cyclohexane structures, are studied to understand their potential applications in industries like microelectronics (Li et al., 2009).

Chemical Properties Analysis

  • The chemical properties, including reactivity with other compounds and stability under various conditions, are crucial for understanding the potential uses of N-(2-cyano-4,5-diethoxyphenyl)cyclohexanecarboxamide. These properties can be inferred from studies on similar compounds (Yang et al., 1999).

Scientific Research Applications

Synthesis and Characterization

A study focuses on the synthesis and characterization of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, highlighting the compound's structural properties. These derivatives were synthesized and characterized by elemental analyses, IR spectroscopy, and 1H-NMR spectroscopy, demonstrating the compound's versatility in structural chemistry and potential applications in material sciences and drug design (Özer, Arslan, VanDerveer, & Külcü, 2009).

Catalytic Applications

Research into the hydrogenation of phenol and its derivatives over a Pd@carbon nitride catalyst in aqueous media presents N-(2-cyano-4,5-diethoxyphenyl)cyclohexanecarboxamide as a precursor in the production of important industrial intermediates like cyclohexanone. This compound plays a role in the selective formation of cyclohexanone under mild conditions, showcasing its application in catalysis and the chemical industry (Wang, Yao, Li, Su, & Antonietti, 2011).

Antifolate Properties

Another significant application is found in the synthesis and antifolate properties of related compounds, indicating the potential for N-(2-cyano-4,5-diethoxyphenyl)cyclohexanecarboxamide derivatives in cancer therapy and drug development. The study details the process of creating compounds with potent in vitro activity against DHFR and L1210 cell growth, suggesting therapeutic applications (Degraw, Christie, Colwell, & Sirotnak, 1992).

Radioligand Development

In neuropharmacology, derivatives of N-(2-cyano-4,5-diethoxyphenyl)cyclohexanecarboxamide are utilized in the development of radioligands for PET imaging, aiding in the study of neurological disorders and receptor binding. For instance, [carbonyl-(11)C]WAY-100635 is a notable radioligand for imaging the 5-HT1A receptor, indicating the compound's applicability in medical imaging and neuroscience research (Gunn, Lammertsma, & Grasby, 2000).

Corrosion Inhibition

Additionally, acrylamide derivatives of N-(2-cyano-4,5-diethoxyphenyl)cyclohexanecarboxamide have been studied for their effectiveness as corrosion inhibitors, offering applications in materials protection and engineering. The research demonstrated these compounds' efficiency in protecting copper against corrosion in nitric acid solutions, indicating their potential in industrial applications (Abu-Rayyan et al., 2022).

Mechanism of Action

Without specific context (such as biological activity), it’s difficult to predict the mechanism of action of this compound. If it’s a drug, its mechanism would depend on its interactions with biological targets .

Safety and Hazards

As with any chemical compound, handling “N-(2-cyano-4,5-diethoxyphenyl)cyclohexanecarboxamide” would require proper safety precautions. The specific hazards would depend on its reactivity and toxicity, which are not known without specific experimental data .

properties

IUPAC Name

N-(2-cyano-4,5-diethoxyphenyl)cyclohexanecarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3/c1-3-22-16-10-14(12-19)15(11-17(16)23-4-2)20-18(21)13-8-6-5-7-9-13/h10-11,13H,3-9H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNJRUXJVQOYNIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)C#N)NC(=O)C2CCCCC2)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-cyano-4,5-diethoxyphenyl)cyclohexanecarboxamide

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